Anatoxin A hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Anatoxin A hydrochloride, also known as Very Fast Death Factor, is a potent neurotoxin produced by various genera of cyanobacteria. It is a secondary, bicyclic amine alkaloid with acute neurotoxicity. Discovered in the early 1960s in Canada, it was first isolated in 1972 from the cyanobacteria Anabaena flos-aquae . This compound is known for its ability to mimic acetylcholine, a neurotransmitter, leading to severe neurological effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Anatoxin A hydrochloride involves several steps, starting from simple organic compoundsSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound is typically carried out in controlled environments to ensure the purity and stability of the compound. This involves large-scale synthesis using optimized reaction conditions and purification techniques such as chromatography to isolate the desired product .

Analyse Des Réactions Chimiques

Photodegradation and Stability

Anatoxin A hydrochloride is unstable under natural conditions, degrading via:

Photolysis

Exposure to UV light converts anatoxin A into:

| Degradation Product | Structure | Conditions | Toxicity |

|---|---|---|---|

| Dihydroanatoxin-a (dhATX) | Reduced enone bond | pH-dependent, sunlight | Low toxicity |

| Epoxyanatoxin-a | Epoxide formation | Oxygen-independent | Non-toxic |

Photodegradation rates depend on pH and light intensity but not oxygen .

Hydrolysis

In aqueous solutions, stability varies with solvent composition (Figure 12) :

-

Methanol/water : Minimal isomerization.

-

Acetonitrile/water : Partial conversion to dhATX.

Microbial Degradation

Certain bacteria metabolize anatoxin A:

Key Synthetic Pathways

-

Ring expansion : (−)-Cocaine is converted to (+)-anatoxin A via ketone intermediates and homotropane ring formation .

-

N-acetylation : Used to stabilize anatoxin A for crystallography (mp 158–159°C) .

Pharmacophore Analogues

| Derivative | Modification | Biological Activity |

|---|---|---|

| UB-165 | Hybrid anatoxin-AChR ligand | Partial agonist/antagonist |

| 4-Ketoanatoxin | Ketone substitution | Reduced potency |

Analytical and Purification Reactions

-

Liquid-liquid partitioning : Removes lipids and polar impurities using dichloromethane (DCM) under alkaline conditions .

-

C18 chromatography : Separates anatoxin A from co-eluting amines (e.g., phenylethylamine, tyramine) .

Structural Reactivity

The s-cis and s-trans conformers of anatoxin A influence receptor binding:

-

s-cis : Bioactive conformation with 6.0 Å distance between N and carbonyl groups, mimicking acetylcholine .

-

s-trans : Lower affinity due to misalignment with nAChR pharmacophore .

Environmental Persistence

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Anatoxin A is a homotropane alkaloid that acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs). Its structural characteristics allow it to mimic acetylcholine, leading to prolonged activation of these receptors, which can result in muscle paralysis and respiratory failure due to desensitization of the receptor . The hydrochloride form enhances its solubility, making it more suitable for laboratory applications.

Neuropharmacology

Anatoxin A hydrochloride is extensively used in neuropharmacological studies to investigate nAChR function. Its ability to selectively bind to nAChRs without activating muscarinic receptors makes it an ideal tool for dissecting cholinergic signaling pathways. Studies have utilized anatoxin A to refine pharmacophore models and investigate receptor subtype diversity .

Toxicological Assessments

The acute toxicity of anatoxin A has been evaluated through various animal studies. The median lethal dose (LD50) values vary depending on the route of administration; for instance, the LD50 via intraperitoneal injection in mice is approximately 0.231 mg/kg . These assessments are crucial for understanding the risks posed by cyanobacterial blooms in natural water bodies.

Environmental Monitoring

Anatoxin A is used as a biomarker for assessing the presence of toxic cyanobacterial blooms in freshwater systems. Monitoring its levels helps predict potential health risks to wildlife and humans, particularly in recreational waters . Case studies have documented incidents where high concentrations of anatoxin A were linked to livestock deaths following exposure to contaminated water sources .

Case Study 1: Canine Mortality Linked to Anatoxin A

A significant case reported the death of a dog due to neurotoxicosis from dihydroanatoxin-A (dhATX), a structural analogue of anatoxin A. In this incident, high concentrations of dhATX were detected in water samples from an area with cyanobacterial blooms, highlighting the environmental impact of these toxins .

Case Study 2: Human Exposure Incidents

Epidemiological studies have documented cases of human poisoning attributed to anatoxin A ingestion from contaminated water. One notable incident involved a 17-year-old boy who died after swimming in a pond with algal blooms. Post-mortem analyses confirmed the presence of anatoxin A in his system, emphasizing the need for public health awareness regarding cyanobacterial toxins .

Table 1: Toxicity Data for this compound

| Route of Administration | LD50 (mg/kg) | Reference |

|---|---|---|

| Intraperitoneal | 0.231 | |

| Gavage | 10.6 | |

| Oral (newly weaned mice) | 6.7 |

Table 2: Environmental Monitoring Data

| Date | Sample Source | Anatoxin A Concentration (ng/g) |

|---|---|---|

| Feb 22, 2021 | Water | 0.29 |

| Feb 22, 2021 | Water + Algae | 2549.92 |

| Feb 24, 2021 | Algae | 12,047.15 |

| Feb 24, 2021 | Sediments | 420.16 |

Mécanisme D'action

Anatoxin A hydrochloride exerts its effects by binding to the nicotinic acetylcholine receptor, mimicking the natural ligand acetylcholine. This binding leads to the continuous activation of the receptor, resulting in prolonged depolarization of the neuron. The prolonged interaction causes desensitization blockade and muscle paralysis, ultimately leading to respiratory failure .

Comparaison Avec Des Composés Similaires

Homoanatoxin: A structurally similar compound produced by Oscillatoria formosa, sharing similar neurotoxic effects.

Guanitoxin: Another potent cyanotoxin with a similar mechanism of action but structurally unrelated to Anatoxin A hydrochloride.

Microcystins and Cylindrospermopsin: Other cyanobacterial toxins that differ in structure but share the characteristic of being produced by cyanobacteria.

Uniqueness: this compound is unique due to its rapid onset of neurotoxic effects and its specific action on the nicotinic acetylcholine receptor. Its ability to mimic acetylcholine without the complications of muscarinic activity makes it a valuable tool in neuropharmacological research .

Activité Biologique

Anatoxin A hydrochloride is a potent neurotoxin produced by certain cyanobacterial species, particularly from the genera Anabaena, Aphanizomenon, and Oscillatoria. This compound has garnered significant attention due to its rapid onset of toxicity and lethal effects on various organisms, including mammals. Understanding its biological activity is crucial for assessing risks associated with cyanobacterial blooms in aquatic environments.

Anatoxin A is structurally related to acetylcholine, acting primarily on nicotinic acetylcholine receptors (nAChRs). Its mechanism involves mimicking acetylcholine, leading to prolonged activation of these receptors. This results in sustained depolarization of neurons and subsequent muscle paralysis due to desensitization of the nAChR. The compound's affinity for nAChRs has been shown to be significantly higher than that of acetylcholine, making it a potent agonist .

Structural Characteristics

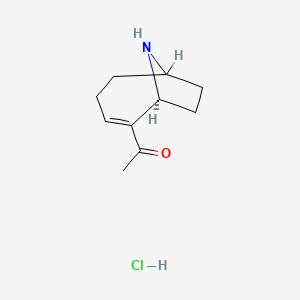

- Chemical Formula : C10H14N2O

- Molecular Weight : 178.23 g/mol

- Key Functional Groups : Secondary amine, carbonyl group

Toxicity Profiles

Anatoxin A exhibits high acute toxicity across various animal models. The median lethal dose (LD50) varies depending on the route of administration:

These values indicate that even small doses can be lethal, highlighting the need for caution in environments where cyanobacterial blooms occur.

Case Studies

- Dog Poisoning Incidents : Several cases have been documented where dogs died after ingesting water contaminated with anatoxin A. In one notable case, a dog exhibited signs of respiratory distress and convulsions before succumbing to the toxin .

- Human Exposure : Although rare, human fatalities have been linked to anatoxin A exposure through contaminated water supplies. In Brazil, over 50 patients died following renal dialysis using water containing this toxin .

Clinical Manifestations

The clinical effects of anatoxin A toxicity can be categorized into muscarinic and nicotinic symptoms:

- Muscarinic Effects : Hypersalivation, vomiting, diarrhea, and bradycardia.

- Nicotinic Effects : Muscle tremors, paralysis, respiratory failure, and death due to asphyxiation .

Research Findings

Recent studies have focused on the biochemical assessment of anatoxin A's effects on various biological systems:

- Acetylcholinesterase Inhibition : Anatoxin A has been shown to inhibit acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synapses. This effect is similar to that observed with organophosphate pesticides .

- Neurophysiological Studies : Experiments using semi-isolated cockroach heart preparations demonstrated that anatoxin A increases heart rate at certain concentrations, indicating its complex interaction with cholinergic systems .

Acute Toxicity Assessments

A series of experiments have been conducted to evaluate the acute toxicity of anatoxin A:

- Mice were administered varying doses via intraperitoneal injection and oral gavage.

- Observations included body weight changes, serum enzyme activities, and cholinesterase levels.

The highest no-observed-adverse-effect level (NOAEL) was determined to be 2.5 mg/kg/day for oral administration in a short-term study .

Propriétés

Numéro CAS |

64314-16-5 |

|---|---|

Formule moléculaire |

C10H16ClNO |

Poids moléculaire |

201.69 g/mol |

Nom IUPAC |

1-(9-azabicyclo[4.2.1]non-2-en-2-yl)ethanone;hydrochloride |

InChI |

InChI=1S/C10H15NO.ClH/c1-7(12)9-4-2-3-8-5-6-10(9)11-8;/h4,8,10-11H,2-3,5-6H2,1H3;1H |

Clé InChI |

ZYFLQFXDHYWQMQ-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CCCC2CCC1N2.Cl |

SMILES isomérique |

CC(=O)C1=CCCC2CC[C@@H]1N2.Cl |

SMILES canonique |

CC(=O)C1=CCCC2CCC1N2.Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.